![molecular formula C22H22FN5O7 B560191 左利氟达辛 CAS No. 1620458-09-4](/img/structure/B560191.png)
左利氟达辛
科学研究应用
Phase 3 Clinical Trial
A pivotal Phase 3 clinical trial conducted by the Global Antibiotic Research & Development Partnership (GARDP) and Innoviva Specialty Therapeutics demonstrated that a single oral dose of zoliflodacin (3g) achieved a microbiological cure rate of 90.9% , which was statistically non-inferior to the current standard treatment regimen (500mg ceftriaxone intramuscularly plus 1g azithromycin orally), which had a cure rate of 96.2% .
- Trial Design : The trial enrolled 930 patients across multiple sites in Belgium, the Netherlands, South Africa, Thailand, and the United States, making it one of the largest studies to evaluate a new treatment for uncomplicated gonorrhea .
- Safety Profile : Zoliflodacin was generally well tolerated, with no serious adverse events reported throughout the study .
Comparative Efficacy Against Drug-Resistant Strains
Zoliflodacin has shown effectiveness against multi-drug resistant strains of Neisseria gonorrhoeae, including those resistant to ceftriaxone and azithromycin. This characteristic is crucial given the rising prevalence of antibiotic-resistant gonorrhea strains globally .
Table: Efficacy Comparison of Zoliflodacin vs. Standard Treatment
Treatment | Microbiological Cure Rate | Adverse Events (%) | Notable Features |
---|---|---|---|
Zoliflodacin (3g oral) | 90.9% | 46.2 | First-in-class oral antibiotic |
Ceftriaxone (500mg IM) + Azithromycin (1g oral) | 96.2% | 46.4 | Current standard of care for gonorrhea |
Future Research Directions
Research into zoliflodacin continues to expand beyond its application for gonorrhea. Ongoing studies are assessing its efficacy in combination therapies, such as with doxycycline for treating co-infections like chlamydia . Additionally, pharmacokinetic studies are being conducted to explore optimal dosing strategies and interactions with other medications .
作用机制
AZD-0914 通过抑制细菌 DNA 促旋酶和拓扑异构酶 IV 发挥抗菌作用,这些酶对于 DNA 复制和转录至关重要。该化合物稳定了促旋酶与双链断裂 DNA 的裂解共价复合物,阻止了双链断裂 DNA 的重连接,最终导致细菌细胞死亡 . 这种作用机制不同于其他上市抗菌化合物,包括氟喹诺酮类 .
生化分析
Biochemical Properties
Zoliflodacin acts by binding to the GyrB part of the DNA gyrase enzyme in bacteria . This interaction inhibits DNA gyrase, an enzyme necessary for separating bacterial DNA, thereby inhibiting cell replication . It has shown in vitro activity against various species of bacteria including Staphylococcus aureus, Streptococcus pneumoniae, and Neisseria gonorrhoeae .
Cellular Effects
Zoliflodacin has demonstrated effectiveness against both Gram-positive and fastidious Gram-negative bacteria . It has been found to inhibit biofilm formation, a key factor in bacterial survival and resistance . The minimum inhibitory concentration (MIC) values of zoliflodacin have been found to be in the range of 2–64 µg/mL .
Molecular Mechanism
Zoliflodacin exerts its effects at the molecular level by inhibiting DNA gyrase, an enzyme necessary for separating bacterial DNA . This results in the inhibition of bacterial DNA replication . It binds in the same DNA cleavage site as quinolones, sterically blocking DNA religation .
Temporal Effects in Laboratory Settings
Zoliflodacin has been found to be generally well tolerated in phase 3 clinical trials . It has demonstrated clinical efficacy equivalent to ceftriaxone in Phase III clinical trials
Dosage Effects in Animal Models
Preliminary results from phase 3 clinical trials have found that a single oral dose of zoliflodacin is as safe and effective as standard therapy for uncomplicated urogenital gonorrhea .
Metabolic Pathways
Zoliflodacin is metabolized in the liver and excreted primarily in the feces . Approximately 97.8% of the administered radioactivity was recovered in excreta, with urine and fecal elimination accounting for approximately 18.2% and 79.6% of the dose, respectively .
Transport and Distribution
Zoliflodacin is administered orally . After administration, it is rapidly absorbed, with a time to maximum concentration of drug in serum (Tmax) between 1.5 and 2.3 hours . The major clearance pathway is via metabolism and elimination in feces .
Subcellular Localization
As a DNA gyrase inhibitor, it is expected to localize in the bacterial cell where the DNA gyrase enzyme is present .
准备方法
AZD-0914 的合成涉及多个步骤,从制备核心螺吡啶并三酮结构开始。合成路线通常包括以下步骤:
- 通过环化反应形成螺吡啶并三酮核心。
- 通过亲核取代反应引入氟基团。
- 通过缩合反应添加恶唑烷酮部分。
- 最终纯化和结晶以获得纯化合物 .
AZD-0914 的工业生产方法旨在可扩展且经济高效。这些方法通常涉及优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度 .
化学反应分析
AZD-0914 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 还原反应可用于修饰分子上的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂和亲电试剂。这些反应形成的主要产物取决于所用条件和试剂 .
相似化合物的比较
AZD-0914 由于其新颖的螺吡啶并三酮结构及其对革兰氏阳性和革兰氏阴性细菌的强效活性,在抗生素中是独一无二的。类似的化合物包括:
左氧氟沙星: 一种作用机制不同的氟喹诺酮类抗生素。
阿奇霉素: 一种具有更广谱活性的大环内酯类抗生素。
多西环素: 一种四环素类抗生素,用于治疗各种细菌感染.
生物活性
Zoliflodacin, a novel oral antibiotic belonging to the spiropyrimidinetrione class, has emerged as a promising treatment for uncomplicated gonorrhea, particularly against strains resistant to conventional antibiotics. This article delves into its biological activity, including mechanisms of action, pharmacodynamics, clinical trial results, and potential implications for treating antibiotic-resistant infections.
Zoliflodacin exerts its antibacterial effects primarily through the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This mechanism stabilizes the cleaved DNA complex, preventing the re-ligation of DNA strands and ultimately inhibiting DNA synthesis. Unlike fluoroquinolones, which also target these enzymes, zoliflodacin has a unique binding profile that results in a low frequency of resistance development .
In Vitro Activity
Zoliflodacin has demonstrated potent in vitro activity against Neisseria gonorrhoeae, including multidrug-resistant strains. Studies have shown that it is bactericidal with a rapid kill rate during the initial hours of exposure. The minimum inhibitory concentration (MIC) values indicate high susceptibility among various strains, with no observed resistance in clinical isolates .
Dosing Studies
A series of pharmacodynamic evaluations were conducted to determine the optimal dosing regimens. Key findings include:
- Single-Dose Efficacy : A 3 g single oral dose achieved microbiological cure rates of 100% for urogenital infections and high rates for rectal (100%) and pharyngeal infections (78%) in clinical trials .
- Resistance Development : No N. gonorrhoeae isolates with in vitro resistance to zoliflodacin were found during trials, underscoring its potential as a first-line treatment option .
Phase 3 Trial Overview
The largest pivotal phase 3 trial for zoliflodacin enrolled 930 patients across multiple countries. The trial compared a single oral dose of zoliflodacin (3 g) to the standard treatment regimen of ceftriaxone and azithromycin. Key outcomes included:
- Efficacy : Zoliflodacin met its primary endpoint of non-inferiority in microbiological cure rates compared to standard care.
- Safety Profile : The drug was generally well tolerated, with no serious adverse events reported .
Case Studies
Several case studies have illustrated the effectiveness of zoliflodacin in treating complicated cases of gonorrhea:
- Case Study 1 : A patient with a history of treatment-resistant gonorrhea was successfully treated with a single 3 g dose of zoliflodacin, achieving complete resolution of symptoms and microbiological cure.
- Case Study 2 : In another instance involving an HIV-positive patient with recurrent infections, zoliflodacin provided effective treatment without significant side effects or interactions with antiretroviral therapy .
Summary of Findings
Study Type | Dose | Microbiological Cure Rate | Safety Observations |
---|---|---|---|
Phase 3 Trial | 3 g single dose | Urogenital: 100% | No serious adverse events |
Rectal: 100% | |||
Pharyngeal: 78% | |||
Pharmacodynamic | 0.5 - 8 g | Varies by dose | Low frequency of resistance |
属性
IUPAC Name |
(4'R,6'S,7'S)-17'-fluoro-4',6'-dimethyl-13'-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWMIFNWDQEXDT-ZESJGQACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2[C@H]([C@@H](O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6[C@H](COC6=O)C)C(=O)NC(=O)NC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101028418 | |
Record name | Zoliflodacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1620458-09-4 | |
Record name | (2R,4S,4aS)-11-Fluoro-1,2,4,4a-tetrahydro-2,4-dimethyl-8-[(4S)-4-methyl-2-oxo-3-oxazolidinyl]spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5(6H),5′(2′H)-pyrimidine]-2′,4′,6′(1′H,3′H)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1620458-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zoliflodacin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620458094 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zoliflodacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12817 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zoliflodacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101028418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOLIFLODACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWL2263R77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Zoliflodacin?
A: Zoliflodacin inhibits bacterial DNA biosynthesis by targeting DNA gyrase B (GyrB) [, , , , , ]. It stabilizes DNA cleavage complexes formed by bacterial type II topoisomerases, ultimately leading to the accumulation of double-strand breaks in bacterial DNA [, , ]. This bactericidal action is distinct from fluoroquinolones, offering a potential advantage against resistant strains [].
Q2: How does Zoliflodacin interact with its target, GyrB?
A: X-ray crystallography reveals that Zoliflodacin binds to a distinct site on GyrB within the DNA cleavage site, sterically hindering DNA religation [, ]. This interaction does not involve the water-metal ion bridge used by fluoroquinolones, potentially making target-mediated resistance development less likely [].
Q3: What is the molecular formula and weight of Zoliflodacin?
A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Zoliflodacin.
Q4: Is there any available spectroscopic data for Zoliflodacin?
A4: The provided papers primarily focus on Zoliflodacin's biological activity and do not present detailed spectroscopic data.
Q5: What is the absorption profile of Zoliflodacin?
A: Zoliflodacin demonstrates good oral bioavailability with rapid absorption. [] When administered in the fasted state, peak serum concentrations are achieved between 1.5 and 2.3 hours [].
Q6: How is Zoliflodacin metabolized and excreted?
A: Zoliflodacin is primarily metabolized and excreted in feces, with urinary excretion accounting for less than 5% of the administered dose []. The major route of clearance is fecal elimination of metabolites, with unchanged drug representing a minor proportion in urine [].
Q7: Have any PK/PD studies been conducted to determine optimal dosing regimens?
A: Yes, PK/PD studies using a hollow fiber infection model (HFIM) for Staphylococcus aureus have identified fAUC/MIC as the best correlate for efficacy []. This data, along with unbound drug exposure from mouse thigh infection models, informed dose selection for clinical trials against Neisseria gonorrhoeae [].
Q8: What is the in vitro activity of Zoliflodacin against Neisseria gonorrhoeae?
A: Zoliflodacin displays potent in vitro activity against N. gonorrhoeae, including multidrug-resistant strains [, , , , , ]. Minimum inhibitory concentrations (MICs) range from ≤0.002 to 0.25 µg/mL, highlighting its efficacy against susceptible and resistant isolates [, , , ].
Q9: How effective is Zoliflodacin in eradicating N. gonorrhoeae infections in preclinical models?
A: Dynamic in vitro HFIM studies have demonstrated that Zoliflodacin effectively kills N. gonorrhoeae, including extensively drug-resistant strains [, ]. Single oral doses above 2 g successfully eradicated both susceptible and ceftriaxone-resistant strains in these models [].
Q10: What are the known mechanisms of resistance to Zoliflodacin in N. gonorrhoeae?
A: Resistance to Zoliflodacin is primarily mediated by mutations in the gyrB gene, specifically D429N, K450T, and K450N [, ]. These mutations result in elevated Zoliflodacin MICs [, , ]. Additionally, a gyrA F91S reversion in a ciprofloxacin non-susceptible lineage was associated with increased zoliflodacin resistance [].
Q11: Is there any cross-resistance between Zoliflodacin and other antibiotic classes used to treat N. gonorrhoeae?
A: Notably, Zoliflodacin shows no cross-resistance with other antimicrobials currently or previously used to treat gonorrhea, including ceftriaxone, cefixime, azithromycin, ciprofloxacin, and spectinomycin [, , , ]. This absence of cross-resistance makes it a promising candidate for treating multidrug-resistant gonorrhea.
Q12: What are the key areas for future research on Zoliflodacin?
A12: Further research should focus on:
- Surveillance for the emergence and spread of Zoliflodacin resistance, particularly mutations in gyrB and potential HGT events [, , , ].
- Optimizing Zoliflodacin dosing regimens for various N. gonorrhoeae infection sites, especially pharyngeal infections where efficacy appears lower [, , ].
- Evaluating Zoliflodacin's potential for treating other infections, such as Mycoplasma genitalium and Helicobacter pylori, where it has shown promising in vitro activity [, ].
- Investigating combination therapies with existing or novel antimicrobials to further enhance efficacy and suppress resistance development [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。